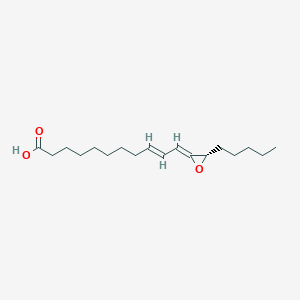

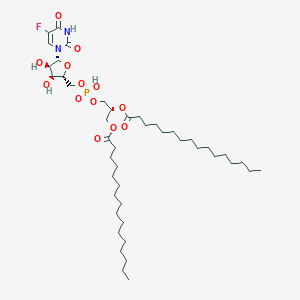

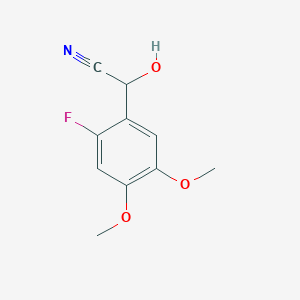

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of enantiopure non-natural alpha-amino acids, including derivatives similar to our compound of interest, utilizes key intermediates such as tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate obtained from L-glutamic acid. This process involves protection, selective reduction, and subsequent reactions like the Wittig reaction to produce a variety of delta, epsilon-unsaturated alpha-amino acids (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).

Molecular Structure Analysis

Molecular structure investigations often employ techniques like FTIR spectroelectrochemistry, showcasing compounds' stability and intramolecular hydrogen bonds, as seen in studies of similar complex structures (Kowalski, K., Winter, R., Makal, A., Pazio, A., & Woźniak, K., 2009).

Chemical Reactions and Properties

Research into compounds with tert-butoxycarbonyl groups reveals their versatility in chemical reactions, such as substitutions and chain elongations, leading to the synthesis of enantiomerically pure beta-hydroxy-acid derivatives. This demonstrates the compound's reactive nature and its utility in producing structurally complex molecules (Noda, Y., & Seebach, D., 1987).

Physical Properties Analysis

The physical properties of related compounds, such as stability, solubility, and crystal structure, have been detailed through spectroscopic and crystallographic methods, revealing insights into the intermolecular interactions that stabilize their crystalline forms (Girmay Gebreslasie, H., Jacobsen, Ø., & Görbitz, C., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, ability to form hydrogen bonds, and participation in complex chemical reactions, underscore the compound's importance in synthetic chemistry. Its role in forming stable, bioconjugate structures through reactions like the Wittig reaction exemplifies its application in creating novel compounds with specific functions (Adamczyk, M., & Reddy, R. E., 2001).

科学的研究の応用

-

Chemistry and Biology of the tert-butyl group

- The tert-butyl group has a unique reactivity pattern due to its crowded structure . This reactivity is used in various chemical transformations .

- The tert-butyl group also has relevance in nature, being involved in biosynthetic and biodegradation pathways .

- The crowded structure of the tert-butyl group makes it a potential candidate for use in biocatalytic processes .

-

Synthetic Organic Chemistry with Tertiary Butyl Esters

- Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, have large applications in synthetic organic chemistry .

- A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- This flow process is more efficient, versatile, and sustainable compared to the batch .

Safety And Hazards

As with any chemical compound, handling “(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid” would require appropriate safety measures. This would likely include wearing personal protective equipment and working in a well-ventilated area.

将来の方向性

The future directions for research on this compound would depend on its intended use and how well it performs in that role. It could potentially be used in the development of new synthetic methods or in the synthesis of other complex molecules.

Please note that this is a very general analysis based on the limited information available. For a more detailed and accurate analysis, more specific information on the compound would be needed. If you have any more questions or need further clarification, feel free to ask!

特性

IUPAC Name |

(3S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLHJIDBOFBLGR-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid | |

CAS RN |

118247-88-4 |

Source

|

| Record name | Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, mono(1,1-dimethylethyl) ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118247-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。